molecular formula C24H20FNO3 B272150 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B272150
M. Wt: 389.4 g/mol
InChI Key: HIONJWKKPLCTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Compound A, is a novel small molecule that has gained attention for its potential applications in scientific research.

Scientific Research Applications

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has shown potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound A has been shown to modulate the activity of certain neurotransmitters and improve cognitive function. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound A induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In neurons, this compound A modulates the activity of glutamate and GABA receptors, leading to improved cognitive function. In immune cells, this compound A modulates the activity of NF-κB and MAPK pathways, leading to reduced inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer cells, this compound A induces apoptosis and inhibits angiogenesis, leading to reduced tumor growth. In neurons, this compound A improves cognitive function and memory. In immune cells, this compound A reduces inflammation and modulates the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential applications in various scientific research fields. However, one limitation is the limited understanding of its mechanism of action, which may hinder its further development.

Future Directions

There are several future directions for the research on 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in other scientific research fields such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent analogs of this compound A may lead to improved therapeutic potential.

Synthesis Methods

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzylamine with 4-methylphenylacetic acid, followed by cyclization and oxidation steps. The final product is obtained after purification through various chromatography techniques. The synthesis method of this compound A has been optimized to yield a high purity and high yield product.

properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20FNO3/c1-16-9-11-18(12-10-16)22(27)14-24(29)20-7-2-3-8-21(20)26(23(24)28)15-17-5-4-6-19(25)13-17/h2-13,29H,14-15H2,1H3

InChI Key

HIONJWKKPLCTRZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)O

Origin of Product

United States

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